1,4-Bis(2-methoxyethyl)piperazine
Overview
Description
1,4-Bis(2-methoxyethyl)piperazine is an organic compound with the molecular formula C10H22N2O2 and a molecular mass of 202.29 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1,4-Bis(2-methoxyethyl)piperazine typically involves the reaction of piperazine with 2-methoxyethanol under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Industrial production methods often utilize N-hydroxyethyl ethylenediamine as a starting material due to its efficiency . The reaction conditions usually involve maintaining a specific temperature range and pH value to ensure optimal yield and purity.
Chemical Reactions Analysis
1,4-Bis(2-methoxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethyl groups can be replaced by other substituents. Common reagents and conditions for these reactions include maintaining specific temperatures and using catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1,4-Bis(2-methoxyethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the preparation of biologically and pharmacologically active molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-methoxyethyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, as an efflux pump inhibitor, it can block the action of efflux pumps in bacteria, thereby enhancing the efficacy of antibiotics . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,4-Bis(2-methoxyethyl)piperazine can be compared with other piperazine derivatives such as:
1-(2-Methoxyethyl)piperazine: Similar in structure but with only one methoxyethyl group.
1-Methylpiperazine: Contains a methyl group instead of methoxyethyl groups.
1-Ethylpiperazine: Contains an ethyl group instead of methoxyethyl groups. The uniqueness of this compound lies in its dual methoxyethyl groups, which confer specific chemical and biological properties that are distinct from other piperazine derivatives.
Properties
IUPAC Name |
1,4-bis(2-methoxyethyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-13-9-7-11-3-5-12(6-4-11)8-10-14-2/h3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBQJXMJRFQQAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299909 | |
Record name | 1,4-Bis(2-methoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-41-8 | |
Record name | 1,4-Bis(2-methoxyethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13484-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(2-methoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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